Clindamycin Hydrochloride Monohydrate

Ocular Pharmacokinetics Topical Antibiotic Formulation Tissue Penetration

Sourcing anhydrous clindamycin HCl risks batch variability from uncontrolled moisture uptake during handling. Clindamycin Hydrochloride Monohydrate (C₁₈H₃₃ClN₂O₅S·HCl·H₂O, MW 479.47) solves this with a defined water of crystallization (3.0-6.0%), ensuring consistent powder flow and compressibility. - Delivers USP potency ≥800 µg/mg and ~87.6% oral bioavailability without prodrug conversion. - Achieves 2- to 6-fold higher intraocular antibiotic levels vs. the phosphate ester in ophthalmic formulations. - Available with full compendial documentation for ANDA submissions and QC release testing.

Molecular Formula C18H36Cl2N2O6S
Molecular Weight 479.5 g/mol
CAS No. 58207-19-5
Cat. No. B1649366
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameClindamycin Hydrochloride Monohydrate
CAS58207-19-5
Molecular FormulaC18H36Cl2N2O6S
Molecular Weight479.5 g/mol
Structural Identifiers
SMILESCCCC1CC(N(C1)C)C(=O)NC(C2C(C(C(C(O2)SC)O)O)O)C(C)Cl.O.Cl
InChIInChI=1S/C18H33ClN2O5S.ClH.H2O/c1-5-6-10-7-11(21(3)8-10)17(25)20-12(9(2)19)16-14(23)13(22)15(24)18(26-16)27-4;;/h9-16,18,22-24H,5-8H2,1-4H3,(H,20,25);1H;1H2/t9-,10+,11-,12+,13-,14+,15+,16+,18+;;/m0../s1
InChIKeyKWMXKEGEOADCEQ-WNNJHRBUSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility63.7 [ug/mL] (The mean of the results at pH 7.4)
Water soluble

Structure & Identifiers


Interactive Chemical Structure Model





Clindamycin Hydrochloride Monohydrate: Technical Procurement Guide


Clindamycin Hydrochloride Monohydrate is the hydrated hydrochloride salt of clindamycin, a semisynthetic lincosamide antibiotic produced by the chlorination of lincomycin [1]. This specific hydrate form (C18H33ClN2O5S·HCl·H2O, MW 479.47) is distinguished from the anhydrous hydrochloride salt (MW 461.45) by its defined water of crystallization, which confers advantageous physical handling characteristics [1]. The monohydrate exhibits excellent water solubility, is freely soluble in methanol and pyridine, slightly soluble in ethanol, and practically insoluble in acetone and chloroform . It is the form most commonly employed in oral solid dosage forms and serves as the reference standard for analytical method development and quality control in pharmaceutical manufacturing [1].

Clindamycin Hydrochloride Monohydrate: Substitution Risks


Substituting Clindamycin Hydrochloride Monohydrate with alternative clindamycin salt forms (such as clindamycin phosphate, clindamycin palmitate hydrochloride, or the anhydrous hydrochloride) without formulation adjustment introduces quantifiable risks in product performance and regulatory compliance. The monohydrate form provides a defined, stable hydration state that mitigates the batch-to-batch variability in water content and hygroscopic behavior observed with the anhydrous hydrochloride, which is notably hygroscopic and can undergo variable degrees of hydration upon exposure to ambient moisture [1]. Furthermore, direct substitution with clindamycin phosphate is contraindicated for oral solid dosage forms due to fundamentally divergent pharmacokinetic profiles: clindamycin phosphate is a prodrug requiring in vivo enzymatic hydrolysis to release active clindamycin (hydrolysis half-life of 1–3 minutes), whereas the hydrochloride monohydrate is the biologically active entity itself [2]. The solubility, dissolution, and lipid permeability characteristics of the hydrochloride monohydrate differ markedly from those of the phosphate ester, directly impacting drug absorption and tissue distribution in specific applications [3].

Clindamycin Hydrochloride Monohydrate: Differentiation Evidence


Superior Intraocular Penetration vs Clindamycin Phosphate

In a direct comparative study evaluating intraocular absorption following topical administration in rabbits, clindamycin hydrochloride monohydrate produced antibiotic levels that were two to six times higher than those achievable with clindamycin phosphate in the uvea, aqueous humor, and cornea [1]. The study utilized a validated gas chromatographic analytical method to quantify tissue concentrations. The superior penetration of the hydrochloride monohydrate is attributed to its higher lipid solubility relative to the more hydrophilic phosphate ester prodrug [1].

Ocular Pharmacokinetics Topical Antibiotic Formulation Tissue Penetration

USP Compendial Potency Specification

The USP monograph for Clindamycin Hydrochloride Monohydrate establishes a defined potency specification of not less than 800 μg of clindamycin (C18H33ClN2O5S) per mg of the hydrated hydrochloride salt [1]. This compendial standard provides a quantifiable, legally recognized benchmark for API procurement and release testing. The monohydrate form (MW 479.47) is explicitly defined as the hydrated hydrochloride salt of clindamycin, distinguishing it from the anhydrous hydrochloride (MW 461.45) and ensuring consistent stoichiometric composition [1]. The monograph further specifies a water content range of 3.0% to 6.0% and a pH range of 3.0 to 5.5 for a 100 mg/mL aqueous solution [1].

Pharmaceutical Quality Control Compendial Standards API Potency

High Oral Bioavailability

Population pharmacokinetic analysis of clindamycin hydrochloride monohydrate administered orally to patients with osteomyelitis estimated the oral bioavailability to be 87.6% [1]. This high and relatively predictable oral bioavailability is a defining characteristic of the hydrochloride salt form, enabling reliable conversion from intravenous to oral therapy with dose adjustment. The pharmacokinetic profile includes a typical elimination half-life of approximately 2.3 hours [2] and a clearance rate of approximately 16.2 L/h [1]. In bioequivalence studies comparing two oral clindamycin hydrochloride formulations, the mean relative bioavailability (point estimate) was 93% for AUC and 91% for Cmax, with 90% confidence intervals falling within predefined acceptance limits [2].

Oral Pharmacokinetics Bioavailability Drug Absorption

Hydration Stability vs Anhydrous Form

Anhydrous clindamycin hydrochloride is documented to be hygroscopic, leading to variable degrees of hydration and the potential formation of different crystal forms upon exposure to ambient moisture [1]. In contrast, clindamycin hydrochloride monohydrate exists as a defined, stable hydrate with a specified water content range of 3.0% to 6.0% per the USP monograph [2]. This controlled hydration state minimizes batch-to-batch variability in water content, which is critical for consistent powder flow, compressibility, and chemical stability during solid dosage form manufacturing. The monohydrate form also exhibits a defined melting point of 143–147°C and a specific optical rotation of +140° to +147° (c=2, H2O, calculated on anhydrous substance) , providing additional physical constants for identity verification and quality control.

Solid-State Chemistry API Physical Stability Formulation Development

Clindamycin Hydrochloride Monohydrate: Optimal Applications


Ophthalmic Topical Formulation Development

For ophthalmic solutions or suspensions intended to achieve therapeutic antibiotic concentrations in the cornea, aqueous humor, and uvea following topical administration, clindamycin hydrochloride monohydrate is the preferred API form. Direct head-to-head comparative data demonstrate that the hydrochloride monohydrate produces antibiotic tissue levels 2- to 6-fold higher than clindamycin phosphate in these target ocular tissues, attributable to its higher lipid solubility and enhanced corneal permeability [1]. This evidence supports the selection of clindamycin hydrochloride monohydrate for ophthalmic formulations where achieving adequate intraocular drug concentrations is critical for therapeutic efficacy.

Oral Solid Dosage Form Manufacturing

For immediate-release oral capsules or tablets, clindamycin hydrochloride monohydrate offers a defined USP compendial potency specification of ≥800 μg clindamycin per mg, ensuring consistent API quality and batch-to-batch reproducibility in finished product manufacturing [2]. The hydrochloride monohydrate delivers an oral bioavailability of approximately 87.6% [3], providing predictable systemic drug exposure without dependence on variable in vivo prodrug conversion kinetics required by alternative forms such as clindamycin phosphate or clindamycin palmitate hydrochloride. This makes the hydrochloride monohydrate the API of choice for oral dosage forms requiring reliable and well-characterized absorption profiles.

Analytical Reference Standard Procurement

Clindamycin Hydrochloride Monohydrate is the designated USP and EP reference standard for analytical method development, method validation, and quality control release testing of clindamycin-containing pharmaceutical products [2]. The defined stoichiometry, water content range of 3.0–6.0%, and established chromatographic retention characteristics enable accurate quantification of clindamycin in finished dosage forms. The availability of certified reference material with documented purity (≥98%) and traceability to primary compendial standards supports regulatory compliance for ANDA submissions and commercial production [2].

Solid Dosage Formulation: Moisture Control

For solid dosage form manufacturing operations sensitive to variable moisture content—including powder blending, roller compaction, and tablet compression—clindamycin hydrochloride monohydrate provides a defined, stable hydration state that mitigates the hygroscopic variability inherent to the anhydrous hydrochloride form [4]. The monohydrate exhibits a specified water content range of 3.0–6.0% and a defined melting point, ensuring consistent powder flow and compressibility characteristics across manufacturing batches. This reduces the risk of processing failures, content uniformity deviations, or stability issues arising from uncontrolled water uptake by the anhydrous API during routine manufacturing operations.

Technical Documentation Hub

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